2,2'-Disulfoazobenzene
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Overview
Description
2,2'-disulfoazobenzene is azobenzene substituted at C-2 of each phenyl group by a sulfo group. It is a member of azobenzenes and an arenesulfonic acid. It is a conjugate acid of a 2,2'-disulfonatoazobenzene.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Oxazoles : In the context of organic synthesis, 2,2'-disulfoazobenzene derivatives play a role in the synthesis of oxazoles. Specifically, they are utilized in iodine(III)-mediated reactions of ketones with nitriles, leading to the formation of highly substituted oxazoles under mild conditions (Saito, Hyodo, & Hanzawa, 2012).
Electrochemical Behavior and Reduction : The electrochemical reduction of azobenzene-4,4′-disulfonamide, an oxidation product of sulfanilamide, shows the potential of 2,2'-disulfoazobenzene derivatives in electrochemical studies. This includes the investigation of their reduction behavior and the subsequent formation of different compounds, such as hydrazobenzene-4,4′-disulfonamide (Goyal & Bhargava, 1989).
Sulfonylation Reactions : In the field of organic chemistry, 2,2'-disulfoazobenzene derivatives have been used in Pd(II)-catalyzed C-H sulfonylation reactions. This process involves the use of arylsulfonyl chlorides to obtain sulfonylazobenzenes, demonstrating a broad functional group tolerance and high efficiency (Zhang, Cui, Zhang, & Wu, 2015).
Material Science and Engineering
Proton Exchange Membrane Properties : In material science, sulfonated polytriazole copolymers involving 2,2'-disulfoazobenzene derivatives have been developed for proton exchange membrane applications. These copolymers exhibit high mechanical, thermal, and oxidative stability, and efficient proton conduction, making them suitable for fuel cell applications (Singh et al., 2017).
Polymer Nanocomposites and Flammability : The synthesis of novel polyamides bearing sulfide and sulfone units, including 2,2'-disulfoazobenzene derivatives, has led to the development of functional polyamides with high solubility in organic solvents. These materials, particularly their nanocomposites, have been studied for their thermal properties and flammability, highlighting their potential in advanced material applications (Shabanian et al., 2015).
Environmental Science and Remediation
- Groundwater Remediation : Research involving 2,2'-disulfoazobenzene derivatives in environmental science has focused on the remediation of groundwater. Studies have explored the activation of persulfate by zero-valent iron for the oxidation of contaminants like bentazon, a widely used herbicide, in water. This demonstrates the potential application of 2,2'-disulfoazobenzene derivatives in environmental cleanup processes (Wei et al., 2016).
properties
CAS RN |
61022-27-3 |
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Product Name |
2,2'-Disulfoazobenzene |
Molecular Formula |
C12H10N2O6S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(2-sulfophenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O6S2/c15-21(16,17)11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |
InChI Key |
APPAXLRBULXMAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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